1H-indol-3-yl[(3-methylbutyl)amino]acetic acid
Description
Properties
IUPAC Name |
2-(1H-indol-3-yl)-2-(3-methylbutylamino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-10(2)7-8-16-14(15(18)19)12-9-17-13-6-4-3-5-11(12)13/h3-6,9-10,14,16-17H,7-8H2,1-2H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSSNEFYHYSDKOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(C1=CNC2=CC=CC=C21)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Generation and Use of (1H-indol-3-yl)methyl Electrophiles
A key step in synthesizing indole derivatives like 1H-indol-3-yl[(3-methylbutyl)amino]acetic acid is the formation of highly reactive electrophilic intermediates, specifically (1H-indol-3-yl)methyl halides or sulfonates. These intermediates enable nucleophilic substitution reactions to introduce aminoalkyl groups.
Microflow Reactor Technology : Recent advances have shown that microflow reactors provide exceptional control over reaction time (milliseconds to seconds) and temperature (around 25 °C), enabling the rapid and mild generation of (1H-indol-3-yl)methyl electrophiles from stable precursors such as indole-3-methanol. This approach suppresses unwanted side reactions like dimerization, which were common in batch syntheses.
Halogenation/Sulfonylation of Indole-3-methanol : The electrophile is generated in situ by halogenation (e.g., bromination) or sulfonylation of indole-3-methanol, followed immediately by nucleophilic substitution with the desired amine nucleophile—in this case, (3-methylbutyl)amine—to yield the target substituted acetic acid derivative.
Advantages : This method allows for high selectivity and yields under mild conditions, overcoming reproducibility issues noted in earlier literature where attempts to isolate (1H-indol-3-yl)methyl halides failed.
Alternative Synthetic Routes
Reductive Amination : Another plausible route involves the condensation of indole-3-carboxaldehyde with (3-methylbutyl)amine, followed by reduction to the corresponding aminoalkyl derivative. This method requires careful control to prevent over-reduction or side reactions on the indole ring.
Amide Bond Formation via IAA Activation : Activation of indole-3-acetic acid (IAA) using coupling agents (e.g., carbodiimides) followed by reaction with (3-methylbutyl)amine can yield the corresponding amide. However, for the aminoacetic acid derivative, the amino group is attached to the alpha carbon, requiring more sophisticated synthetic strategies involving alkylation or substitution at the alpha position.
Detailed Reaction Conditions and Findings
Analytical Characterization
NMR Spectroscopy : ^1H and ^13C NMR confirm the substitution pattern on the indole ring and the presence of the (3-methylbutyl)amino side chain.
Mass Spectrometry : High-resolution MS confirms the molecular ion corresponding to the target compound.
X-ray Crystallography : Structural confirmation of the product and its stereochemistry can be obtained when crystalline samples are available.
Summary of Research Insights
Attempts to prepare (1H-indol-3-yl)methyl electrophiles by conventional batch methods often fail due to instability and side reactions.
Microflow technology enables precise control over reaction parameters, allowing for the generation and immediate utilization of reactive intermediates, leading to efficient and reproducible synthesis of indole derivatives including this compound.
The mild conditions preserve the integrity of the indole ring and avoid oligomerization, which is critical for obtaining pure products.
Chemical Reactions Analysis
1H-indol-3-yl[(3-methylbutyl)amino]acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. .
Scientific Research Applications
Biological Activities
1H-Indol-3-yl[(3-methylbutyl)amino]acetic acid is primarily studied for its potential pharmacological effects. Some notable activities include:
Antidepressant Effects
Research indicates that compounds with indole structures often exhibit serotonin receptor activity, which is crucial for mood regulation. Preliminary studies suggest that this compound may influence serotonin pathways, potentially leading to antidepressant effects.
Anti-inflammatory Properties
Indole derivatives are known to possess anti-inflammatory properties. Investigations into this compound may reveal its ability to modulate inflammatory responses, making it a candidate for treating conditions characterized by chronic inflammation.
Medicinal Chemistry
The synthesis of this compound typically involves the modification of indole derivatives through amination and acylation processes. This synthesis pathway is crucial for developing analogs with enhanced biological activity or reduced side effects.
Potential Therapeutic Applications
Given its biological activities, this compound may have several therapeutic applications:
| Therapeutic Area | Potential Application | Research Status |
|---|---|---|
| Psychiatry | Treatment of depression and anxiety | Early-stage investigations |
| Rheumatology | Management of inflammatory conditions | Preclinical studies |
| Neurology | Neuroprotective agent in neurodegenerative diseases | Exploratory research |
Mechanism of Action
The mechanism of action of 1H-indol-3-yl[(3-methylbutyl)amino]acetic acid involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table and analysis compare 1H-indol-3-yl[(3-methylbutyl)amino]acetic acid with structurally related indole derivatives, focusing on molecular properties, substituent effects, and reported activities.
Table 1: Comparative Analysis of Indole Acetic Acid Derivatives
Functional Group Comparisons
- Carboxylic Acid vs. Amide vs. Ketone :
- IAA’s free carboxylic acid is critical for auxin signaling but prone to decarboxylation .
- Amide derivatives (e.g., indole-3-acetamides) show retained or enhanced bioactivity with improved stability .
- 3-Indoleglyoxylic acid’s ketone group confers antioxidant properties via radical scavenging, distinct from IAA’s hormonal role .
- Alkyl Chain Modifications :
Biological Activity
1H-indol-3-yl[(3-methylbutyl)amino]acetic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article reviews the current understanding of its biological activity, synthesizing findings from various studies and research articles.
This compound, with the molecular formula C15H20N2O2, belongs to the class of organic compounds known as alpha amino acids. It features an indole moiety, which is known for its diverse biological activities, and an amino acid structure that contributes to its potential interactions in biological systems .
The mechanisms through which this compound exerts its biological effects are likely multifaceted:
- Cell Signaling Pathways : Indole derivatives may interact with various signaling pathways, including those involved in apoptosis and cell proliferation.
- Enzyme Inhibition : Some studies suggest that indole compounds can inhibit enzymes involved in inflammatory processes or microbial metabolism .
Case Studies
While specific case studies on this compound are sparse, related research provides insights into its potential applications:
- Antimicrobial Efficacy : A study demonstrated that structurally similar indole derivatives showed potent antibacterial activity against resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) .
- Cytotoxicity in Cancer Models : Research has indicated that certain indole derivatives can effectively induce apoptosis in various cancer cell lines, suggesting a promising avenue for further investigation into this compound's anticancer potential .
Data Table: Biological Activities of Indole Derivatives
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1H-indol-3-yl[(3-methylbutyl)amino]acetic acid, and what reaction conditions optimize yield?
- Methodological Answer :
- Step 1 : Start with indole-3-acetic acid (IAA) derivatives (e.g., methyl ester intermediates) for functionalization. For example, coupling the (3-methylbutyl)amine group can be achieved via carbodiimide-mediated amide bond formation (e.g., EDC/NHS) in anhydrous DMF at 0–4°C .
- Step 2 : Purify intermediates using column chromatography (silica gel, hexane/ethyl acetate gradient). Final products are recrystallized from ethanol/water mixtures.
- Key Parameters : Maintain pH 7–8 during coupling to avoid side reactions. Monitor progress via TLC (Rf ~0.4 in 7:3 hexane/EtOAc) .
Q. How is the compound characterized using spectroscopic and chromatographic methods?
- Methodological Answer :
- FT-IR : Confirm the presence of carboxylic acid (C=O stretch at 1700–1720 cm⁻¹) and secondary amine (N-H bend at 1550–1600 cm⁻¹) .
- NMR : ¹H NMR (DMSO-d6) shows indole protons (δ 7.1–7.5 ppm), methylbutyl chain (δ 1.2–1.6 ppm for CH2/CH3), and acetic acid proton (δ 3.7–4.1 ppm). ¹³C NMR confirms the carbonyl (δ 170–175 ppm) .
- HPLC : Use a C18 column (UV detection at 280 nm) with a mobile phase of 0.1% TFA in acetonitrile/water (60:40) to assess purity (>95%) .
Q. What stability considerations are critical for handling and storing this compound?
- Methodological Answer :
- Storage : Store at –20°C in amber vials under inert gas (argon) to prevent oxidation. Aqueous solutions are stable for ≤48 hours at 4°C .
- Decomposition Risks : Avoid prolonged exposure to light (UV degradation) and acidic conditions (>pH 3), which may hydrolyze the amide bond .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictions in spectroscopic data for this compound?
- Methodological Answer :
- Case Study : If NMR signals for the methylbutyl chain overlap with indole protons, use 2D NMR (COSY, HSQC) to assign peaks unambiguously. Compare experimental data with DFT-calculated chemical shifts (B3LYP/6-311++G** basis set) to validate assignments .
- Cross-Validation : Replicate synthesis under controlled conditions (e.g., anhydrous, inert atmosphere) to rule out solvent or oxygen artifacts .
Q. What experimental strategies can elucidate the compound’s interaction with biological targets (e.g., receptors)?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Immobilize recombinant T1R3 receptors on a gold sensor chip. Measure binding affinity (KD) via real-time response units (RU) at varying compound concentrations (1 nM–100 µM) .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) using 20 µM receptor and 200 µM compound in PBS (pH 7.4). A negative ΔH suggests hydrogen bonding dominates binding .
Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?
- Methodological Answer :
- ADMET Prediction : Use SwissADME to calculate logP (~2.5), polar surface area (~80 Ų), and blood-brain barrier permeability (low). Adjust the methylbutyl chain length to enhance solubility (e.g., shorter alkyl groups reduce logP) .
- Docking Studies (AutoDock Vina) : Simulate binding to target proteins (e.g., PPAR-γ). Prioritize derivatives with ΔG < –8 kcal/mol and hydrogen bonds to key residues (e.g., Ser289, His323) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
